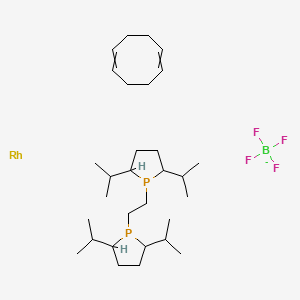

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related rhodium (I) complexes often involves the reaction of rhodium precursors with specially designed ligands to form the active catalytic species. A general approach includes the reaction of a rhodium salt (e.g., rhodium chloride) with the diphosphine ligand and 1,5-cyclooctadiene in the presence of a base to deprotonate the ligand, followed by the addition of a tetrafluoroborate source to form the desired complex.Molecular Structure Analysis

Rhodium complexes often exhibit square planar or tetrahedral geometries, depending on the coordination environment. The molecular structure of related rhodium (I) complexes has been characterized by X-ray crystallography, revealing a square planar geometry around the rhodium center, coordinated by two phosphorus atoms from the diphosphine ligand and two olefinic π-bonds from the cyclooctadiene ligand.Chemical Reactions Analysis

Rhodium complexes are known for their role in catalyzing a variety of chemical reactions, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The chiral nature of the diphosphine ligand in this compound enables asymmetric synthesis, allowing for the production of chiral molecules with high enantioselectivity.Physical And Chemical Properties Analysis

The compound appears as an orange to red to brown powder . Its molecular weight is 660.37 g/mol . The specific optical rotation is +40° to +50° (20°C, 589 nm) (c=1 in methanol) .Scientific Research Applications

Rhodium Complexes in Catalysis

Rhodium complexes, including those with sophisticated ligands like the one mentioned, are widely studied for their catalytic properties. These compounds are involved in various types of catalytic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions, due to the unique ability of rhodium to facilitate these processes with high efficiency and selectivity.

Metals and Metal Compounds in Cancer Treatment

Rhodium belongs to the same group as platinum and shows interesting anti-cancer activity, although with similar nephrotoxicity concerns. Some rhodium compounds have progressed to phase I clinical trials, underscoring the potential medical applications of rhodium-based complexes (Desoize, 2004).

Catalytic Non-Enzymatic Kinetic Resolution

Rhodium complexes are utilized in catalytic non-enzymatic kinetic resolutions, highlighting their importance in asymmetric organic synthesis. This underscores the role of rhodium(I) complexes in facilitating reactions that produce chiral compounds, which are crucial in the pharmaceutical industry (Pellissier, 2011).

Rh(I) Complexes in Catalysis - A Five-Year Trend

The review of literature between 2015 and 2020 on rhodium(I) complexes in catalysis revealed ongoing research activity and efforts towards synthesizing new preformed rhodium catalysts that are efficient and selective. This indicates continuous interest and potential advancements in the use of rhodium complexes in catalytic applications (Medici et al., 2021).

Mechanism of Action

Target of Action

The primary target of 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) is the asymmetric hydrogenation reactions . This compound is a chiral ligand that can be used to prepare the Duphos-Rhodium metal complex, which is used as a catalyst in these reactions .

Mode of Action

The compound interacts with its targets by acting as a catalyst in asymmetric hydrogenation reactions . It facilitates the reaction process, leading to the production of single-enantiomer compounds .

Biochemical Pathways

The compound affects the biochemical pathway of asymmetric hydrogenation. This pathway is crucial for the commercial manufacture of single-enantiomer compounds . The downstream effects include the production of δ-amino acid derivatives, manzacidins A and C, and the tetracyclic core of manzamine A .

Result of Action

The molecular and cellular effects of the compound’s action include the stereoselective synthesis of various compounds. These include δ-amino acid derivatives, manzacidins A and C, and the tetracyclic core of manzamine A . It also enables the preparation of both enantiomers of (dimethoxycoumaryl)alanine as suitable fluorescent peptide labels .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been used in biphasic catalytic hydrogenations in ionic liquids with the addition of water as a second solvent . This suggests that the reaction environment can significantly impact the compound’s catalytic activity.

Safety and Hazards

properties

IUPAC Name |

cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44P2.C8H12.BF4.Rh/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-22H,9-14H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQFPKPBTSPMQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56BF4P2Rh- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.